N-{1,1,1,3,3,3-hexafluoro-2-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]propan-2-yl}-3-phenylpropanamide
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Overview
Description
N-{1,1,1,3,3,3-hexafluoro-2-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]propan-2-yl}-3-phenylpropanamide: is a complex organic compound characterized by its unique structure, which includes a hexafluoro group and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{1,1,1,3,3,3-hexafluoro-2-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]propan-2-yl}-3-phenylpropanamide typically involves multiple steps, starting with the preparation of the pyrazole ring, followed by the introduction of the hexafluoro group and the final coupling with the phenylpropanamide moiety. Common reagents used in these reactions include fluorinating agents, amines, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound’s potential bioactivity can be explored. It may serve as a lead compound for the development of new drugs or as a probe to study biological pathways.
Medicine: In medicine, the compound could be investigated for its therapeutic potential. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.
Industry: In industry, the compound’s unique properties could be harnessed for the development of new materials, such as polymers or coatings with specific characteristics.
Mechanism of Action
The mechanism of action of N-{1,1,1,3,3,3-hexafluoro-2-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]propan-2-yl}-3-phenylpropanamide involves its interaction with specific molecular targets. The hexafluoro group and pyrazole ring are likely to play key roles in its binding affinity and specificity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects.
Comparison with Similar Compounds
N-{1,1,1,3,3,3-hexafluoro-2-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]propan-2-yl}-3-phenylpropanamide: can be compared to other fluorinated pyrazole derivatives, which may share similar chemical properties but differ in their biological activity and applications.
Other hexafluoro compounds: These compounds may have similar stability and reactivity due to the presence of the hexafluoro group.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H20F6N4O |
---|---|
Molecular Weight |
470.4 g/mol |
IUPAC Name |
N-[1,1,1,3,3,3-hexafluoro-2-[(5-methyl-2-phenylpyrazol-3-yl)amino]propan-2-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C22H20F6N4O/c1-15-14-18(32(31-15)17-10-6-3-7-11-17)29-20(21(23,24)25,22(26,27)28)30-19(33)13-12-16-8-4-2-5-9-16/h2-11,14,29H,12-13H2,1H3,(H,30,33) |
InChI Key |
MAVCUJZYCCCHAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NC(C(F)(F)F)(C(F)(F)F)NC(=O)CCC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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